molecular formula C15H18N2O3 B2839715 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2179723-81-8

1-[4-(2-Methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one

Cat. No. B2839715
CAS RN: 2179723-81-8
M. Wt: 274.32
InChI Key: KUFYRZUEKUMOHK-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one involves the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and nitric oxide synthase, which are involved in the inflammatory response. It also modulates the activity of receptors such as N-methyl-D-aspartate (NMDA) and gamma-aminobutyric acid (GABA) receptors, which play a crucial role in the regulation of neuronal activity.
Biochemical and Physiological Effects:
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the activation of microglia, which are immune cells in the brain that play a crucial role in the inflammatory response. Additionally, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one in lab experiments include its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, its low solubility in aqueous solutions and its potential toxicity at high concentrations are some of the limitations that need to be considered.

Future Directions

There are several future directions for the research on 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one. One potential direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to explore its potential as a tool for studying the mechanisms underlying neuroinflammation and neurodegeneration. Additionally, further studies are needed to investigate the safety and efficacy of this compound in preclinical and clinical settings.

Synthesis Methods

The synthesis of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one involves the reaction of 1-(2-methoxyphenyl)piperazine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using appropriate purification techniques.

Scientific Research Applications

1-[4-(2-Methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit neuroprotective, anti-inflammatory, and analgesic properties, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

1-[4-(2-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-14(18)16-8-10-17(11-9-16)15(19)12-6-4-5-7-13(12)20-2/h3-7H,1,8-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFYRZUEKUMOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one

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